O-Isopropylguanosine

Description

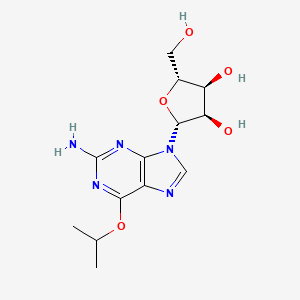

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-propan-2-yloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-5(2)22-11-7-10(16-13(14)17-11)18(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLLRVMAHKTDI-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002881 | |

| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82773-20-4 | |

| Record name | O-Isopropylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082773204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies for O Isopropylguanosine Analogs

Chemical Synthesis of O-Isopropylguanine within Oligonucleotides

The site-specific incorporation of O-Isopropylguanine into oligonucleotides is a critical technique for studying the biological consequences of DNA alkylation. This process allows researchers to place the modified base at a specific location within a DNA sequence, enabling detailed investigations into its effects on DNA replication, transcription, and repair.

Solid-Phase Oligodeoxynucleotide Synthesis Incorporating O6-Isopropylguanine

Solid-phase synthesis is the cornerstone of creating custom oligonucleotides. biotage.comdanaher.com The incorporation of a modified base like O6-isopropylguanine requires a specialized phosphoramidite (B1245037) building block that can be seamlessly integrated into the standard automated synthesis cycle. biotage.com This cycle typically involves four key steps: detritylation, coupling, capping, and oxidation. measurebiology.org

The synthesis of oligonucleotides containing O6-alkylguanine derivatives has been a focus of research due to the mutagenic potential of these DNA adducts. nih.gov Practical methods for the routine solid-phase synthesis of oligodeoxynucleotides containing O6-alkylguanine have been developed. A key challenge in this process is preventing the formation of byproducts, such as 2,6-diaminopurine. This can be achieved by protecting the 2-amino group of the alkylated guanine (B1146940) with a phenylacetyl group and using a specific mixture of nitrobenzaldoximate ions and ammonia (B1221849) for deprotection at the end of the synthesis. nih.gov

A post-synthetic modification approach offers an alternative to using a modified phosphoramidite. This strategy involves synthesizing an oligonucleotide with a precursor that has a good leaving group at the O6-position of guanine. This precursor is then converted to the desired O6-alkylguanine derivative after the oligonucleotide has been assembled. nih.gov For instance, leaving groups like methylsulfoxide, methylsulfonyl, and chloride have been utilized for the preparation of oligonucleotides containing 6-modified purine (B94841) nucleosides. nih.gov

| Synthesis Step | Description | Key Reagents |

| Detritylation | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. | Trichloroacetic acid (TCA) |

| Coupling | Addition of the next phosphoramidite monomer to the growing oligonucleotide chain. | Tetrazole |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride (B1165640) and N-methylimidazole |

| Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. | Iodine and water |

Methodologies for Site-Specific Incorporation

Achieving site-specific incorporation of O6-isopropylguanine is crucial for its use in biological studies. The phosphoramidite of the modified nucleoside is the most common method for direct incorporation during solid-phase synthesis. nih.gov This requires the chemical synthesis of the O6-isopropyl-2'-deoxyguanosine phosphoramidite.

An alternative approach involves the use of a precursor phosphoramidite that is later converted to the desired adduct. For example, a method was developed for the site-specific incorporation of O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobG) into DNA oligonucleotides using the phosphoramidite of a precursor, 2'-deoxy-O6-{3-[2-(3-pyridyl)-1,3-dithian-2-yl]propyl}guanosine. nih.gov The final product was generated by oxidatively removing the dithiane group after the oligonucleotide was synthesized. nih.gov This post-oligomerization strategy can be adapted for the synthesis of oligonucleotides containing O6-isopropylguanine.

Synthesis of N2-Isopropylguanosine and Related Analogs

The synthesis of N2-substituted guanosine (B1672433) analogs is another area of significant research interest. A post-oligomerization approach has been successfully developed for the synthesis of N2-propargyl-dG modified oligonucleotides. nih.gov This method involves the nucleophilic displacement of a precursor, such as 2-fluoro-deoxyinosine (2-F-dI), within the synthesized oligonucleotide using the desired amine, in this case, propargylamine. nih.gov This strategy could be adapted for the synthesis of N2-isopropylguanosine-containing oligonucleotides by using isopropylamine (B41738) as the nucleophile.

The synthesis is typically carried out on a controlled pore glass (CPG) support and involves the following key steps:

Synthesis of the precursor oligonucleotide: An oligonucleotide containing a suitable precursor, such as 2-F-dI, is synthesized using standard solid-phase methods.

Nucleophilic displacement: The precursor oligonucleotide, still on the CPG support, is treated with the desired amine (e.g., isopropylamine) to displace the leaving group at the 2-position.

Deprotection: The oligonucleotide is cleaved from the CPG support, and the base-protecting groups are removed to yield the final N2-isopropylguanosine-containing oligonucleotide. nih.gov

Development of Modified O-Isopropylguanosine Nucleotide Analogs for Research Probes

Modified nucleotide analogs, including those derived from this compound, are invaluable tools for probing biological systems. nih.gov These analogs can be designed to have specific properties, such as fluorescence or the ability to crosslink with proteins, which allows them to be used as molecular probes to study enzyme mechanisms and cellular signaling pathways. nih.gov

The development of these probes often involves derivatization strategies to introduce the desired functionality. For example, a fluorescent tag could be attached to the this compound molecule to allow for its detection in biological assays. Derivatization strategies often target reactive functional groups on the nucleotide analog. mdpi.com

Molecular Interactions and Biological Consequences of O6 Isopropylguanine in Nucleic Acids

Formation and Occurrence of O6-Isopropylguanine as a DNA Adduct

The formation of O6-Isopropylguanine arises from the covalent attachment of an isopropyl group to the O6 position of guanine (B1146940) within DNA. This process is a consequence of exposure to specific alkylating agents, which can introduce alkyl groups onto DNA bases.

Alkylation Mechanisms Leading to O6-Isopropylguanine Formation

The alkylation of DNA bases, including guanine at the O6 position, is often mediated by electrophilic species. For isopropylguanine, the reactive intermediate is typically an isopropyl cation, which can be generated from precursors such as 1,3-diisopropyltriazene or N-isopropyl-N-(1-hydroxyethyl)nitrosamine nih.govacs.org. These precursors decompose to yield the isopropyl cation, which then reacts with nucleophilic sites on DNA bases.

Studies have indicated that the reaction of these precursors with deoxyguanosine shows a preference for alkylating the O6 position of guanine. For instance, the yield of 1-isopropylguanine is significantly lower (approximately 50-fold less) than that of O6-isopropylguanine when using 1,3-diisopropyltriazene nih.govacs.org. Furthermore, the isopropyl cation intermediate reacts with guanine bases in a manner where the O6 adduct is favored over other sites, such as the N1 position, by a factor of at least 8-fold nih.govacs.org. The distribution of alkylation products across various heteroatoms of guanine (N2, N3, O6, N7) typically varies by less than a factor of 4, highlighting the O6 position as a major site of reaction nih.govacs.org.

Preassociation Mechanisms in Isopropylation of Deoxyguanosine

The process by which the isopropyl cation interacts with deoxyguanosine is understood to involve a "preassociation mechanism" nih.govacs.orgacs.org. This mechanism suggests that the isopropyl cation intermediate reacts within the solvation shell in which it is generated, rather than undergoing free diffusion to locate nucleophilic sites on the DNA nih.govacs.orgacs.org. Consequently, reactions with DNA bases occur through complex formation that precedes the formation of the fully reactive intermediate acs.org. This preassociation can be influenced by factors such as sterically favorable interactions or the formation of π-cation complexes, which may preferentially direct alkylation to exocyclic atoms like the O6 position of guanine acs.org. The reaction of N-isopropyl-N-(1-hydroxyethyl)nitrosamine, for example, demonstrates a preference for alkylating 2'-deoxyguanosine (B1662781) over 2-deoxyadenosine by a factor of 3-4 nih.govacs.org.

Impact of O6-Isopropylguanine on DNA Replication Fidelity

The presence of O6-Isopropylguanine lesions within the DNA template can pose a significant challenge to the DNA replication machinery, affecting both the efficiency and accuracy of DNA synthesis.

Replicative Bypass Efficiency of O6-Isopropylguanine Lesions

O6-alkyl-2'-deoxyguanosine (O6-alkyl-dG) lesions, including O6-isopropylguanine, are known to perturb DNA replication nih.gov. The extent to which these lesions block replication is influenced by the size and shape of the alkyl group nih.gov. In Escherichia coli, replication past O6-alkyl-dG lesions, including those with isopropyl groups, has been observed to be highly efficient, with SOS-induced DNA polymerases playing redundant roles in their bypass nih.gov.

In human cells, translesion synthesis (TLS) polymerases are primarily responsible for bypassing such lesions nih.govacs.orgescholarship.org. While replicative DNA polymerases like DNA polymerase α might be stalled by O6-isopropylguanine, TLS polymerases such as Pol η, Pol ι, and Pol κ are capable of synthesizing DNA past these adducts nih.govacs.orgescholarship.orgnih.gov. Specifically, Pol κ has been noted to preferentially incorporate the correct deoxycytidine monophosphate (dCMP) opposite O6-isopropylguanine, a branched-chain lesion nih.gov. The ability of TLS polymerases to bypass these lesions is critical for preventing stalled replication forks, although it can sometimes come at the cost of reduced fidelity acs.org.

Influence on DNA Polymerase Activity and Translesion Synthesis

The interaction of O6-Isopropylguanine with DNA polymerases is central to its biological impact. O6-alkylguanine lesions are recognized as miscoding lesions because they alter the hydrogen-bonding capacity of guanine, leading to incorrect base pairing during DNA replication nih.govwikipedia.orgnih.gov. Instead of pairing with cytosine, O6-isopropylguanine can direct the incorporation of thymine (B56734), resulting in G:C to A:T transversion mutations nih.govwikipedia.orgnih.govnih.gov.

Mutagenic Potential of O6-Isopropylguanine in Genetic Systems

O6-Isopropylguanine is recognized for its significant mutagenic potential, contributing to the genotoxicity associated with alkylating agents. The alteration of guanine's base-pairing properties is the primary mechanism by which this lesion induces mutations nih.govnih.govresearchgate.net.

Induction of Specific Mutational Events

O6-Isopropylguanine is recognized as a premutagenic lesion that can lead to specific types of DNA base substitutions during replication. The primary mutational event associated with O6-alkylguanines, including O6-isopropylguanine, is the Guanine to Adenine (B156593) (G→A) transition hesiglobal.orgnih.govoup.comresearchgate.net. This occurs because the O6-isopropylguanine residue, when present in a DNA template strand, can mispair with thymine (T) during DNA replication, instead of the correct pairing with cytosine (C) hesiglobal.orgnih.govresearchgate.netnih.gov.

The mechanism involves the altered hydrogen-bonding capabilities of the O6-isopropylguanine. While guanine typically forms three hydrogen bonds with cytosine, O6-isopropylguanine can form a stable, albeit altered, base pair with thymine that mimics the Watson-Crick geometry hesiglobal.orgnih.govnih.gov. During the subsequent round of replication, when the DNA polymerase encounters the O6-isopropylguanine:thymine mispair, it inserts an adenine (A) opposite the thymine, thus establishing the G→A transition mutation at the original guanine site hesiglobal.orgnih.govoup.comresearchgate.net.

In addition to G→A transitions, longer-chain O6-alkylguanines, such as O6-n-octylguanine, have also been shown to induce Guanine to Thymine (G→T) transversions oup.com. While O6-isopropylguanine's primary mutagenic outcome is the G→A transition, the potential for other mutation types can depend on the specific cellular context and the DNA polymerases involved in translesion synthesis nih.gov.

Table 1: Mutational Outcomes Associated with O6-Alkylguanines

| Modified Guanine Residue | Primary Mutational Event | Secondary Mutational Event | Reference(s) |

| O6-Methylguanine | G→A Transition | N/A | hesiglobal.orgoup.comresearchgate.net |

| O6-Ethylguanine | G→A Transition | N/A | oup.com |

| O6-Isopropylguanine | G→A Transition | Potential G→T Transversion | nih.govoup.com |

| O6-n-Octylguanine | G→A Transition (70%) | G→T Transversion (30%) | oup.com |

Site-Directed Mutagenesis Studies Elucidating Mutagenic Activity

Site-directed mutagenesis studies are crucial for understanding the precise role of specific DNA lesions in mutagenesis. These studies involve synthesizing DNA molecules containing a defined adduct at a specific location and then observing the mutations that arise after DNA replication in a cellular system oup.combitesizebio.com.

Research utilizing site-directed mutagenesis has confirmed that O6-alkylguanines, including those with longer alkyl chains, are indeed premutagenic lesions oup.com. For instance, studies using plasmid vectors with O6-n-propylguanine and O6-n-butylguanine positioned at a specific site (PstI recognition site) in E. coli cells with normal DNA repair systems demonstrated exclusively G→A transition mutations at that site oup.com. The mutation frequency observed for O6-n-propylguanine was 2.6%, and for O6-n-butylguanine, it was 2.8% oup.com. These findings are consistent with the hypothesis that O6-alkylguanine mispairs with thymine, leading to the G→A transition oup.comrcsb.org.

When O6-n-octylguanine was similarly studied, it induced G→A transitions in approximately 70% of cases and G→T transversions in about 30% of cases, indicating that the nature of the alkyl group can influence the mutation spectrum oup.com. These studies highlight the power of site-directed mutagenesis in dissecting the mutagenic potential of individual DNA adducts and confirming the mechanisms of mispairing and subsequent mutation oup.comoup.comucl.ac.uk.

Table 2: Mutation Frequencies from Site-Directed Mutagenesis Studies with O6-Alkylguanines

| Modified Guanine Residue | Mutation Type | Mutation Frequency (%) | Cell System | Reference |

| O6-n-Propylguanine | G→A Transition | 2.6 | E. coli | oup.com |

| O6-n-Butylguanine | G→A Transition | 2.8 | E. coli | oup.com |

| O6-n-Octylguanine | G→A Transition | 70 | E. coli | oup.com |

| O6-n-Octylguanine | G→T Transversion | 30 | E. coli | oup.com |

Conformational Changes Induced by O6-Isopropylguanine in DNA Duplexes

The presence of modified bases within a DNA duplex can subtly alter its three-dimensional structure, influencing protein interactions and replication fidelity. While specific crystallographic data for O6-isopropylguanine in a DNA duplex are not as extensively documented as for O6-methylguanine, general principles derived from studies on other O6-alkylguanines provide insight.

O6-alkylation of guanine can affect the conformation of the guanine base and its interaction within the DNA helix nih.govrcsb.orgresearchgate.net. Studies on O6-methylguanine have shown that the methyl group can adopt a "distal" conformation, which protrudes into the major groove of the DNA helix rcsb.orgresearchgate.net. This conformation can influence base-pairing properties and potentially affect the binding of DNA-interacting proteins nih.govresearchgate.netpnas.org.

The O6-isopropyl group, being larger than a methyl group, is expected to exert a similar or even more pronounced effect on DNA conformation. It is likely to occupy space in the major groove, potentially altering the local DNA structure, such as the helical twist, roll, and slide parameters psl.eu. These conformational changes can influence the accessibility of the modified base to DNA repair enzymes or DNA polymerases, thereby modulating the mutagenic outcome pnas.orgnih.govnih.gov.

While direct experimental evidence for O6-isopropylguanine's specific impact on DNA duplex conformation is limited in the provided search results, the general understanding is that O6-alkylguanines can cause subtle distortions. These distortions are thought to arise from the steric bulk of the alkyl group and its influence on the hydrogen-bonding network and base stacking within the DNA duplex nih.govresearchgate.netrsc.org. Such structural alterations are believed to be a contributing factor to the mispairing observed during DNA replication nih.govnih.govresearchgate.net.

Enzymatic Recognition and Dna Repair Mechanisms Involving O6 Isopropylguanine

O6-Alkylguanine-DNA Alkyltransferase (AGT) as a Primary Repair Pathway

O6-alkylguanine-DNA alkyltransferases (AGTs), also known as O6-methylguanine-DNA methyltransferases (MGMT), are vital DNA repair proteins found across prokaryotes and eukaryotes. Their principal function is the direct reversal of DNA damage caused by alkylating agents, which can modify guanine (B1146940) at the O6 position. This modification, O6-alkylguanine, is particularly problematic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations mdpi.comnih.govoup.comnih.govpnas.orgresearchgate.netnih.gov. AGTs counteract this by directly transferring the alkyl group from the O6 position of guanine to a cysteine residue within their active site. This mechanism restores the guanine base to its canonical form, thereby preventing replication errors and subsequent mutations mdpi.comnih.govoup.comnih.govpnas.orgresearchgate.netnih.govnih.govencyclopedia.puboup.com. The reaction is stoichiometric, meaning each AGT molecule can only repair one lesion before becoming irreversibly inactivated and targeted for degradation oup.compnas.orgnih.govnih.govoup.compnas.orgencyclopedia.pubnih.gov.

Substrate Recognition and Repair Efficiency of AGT Towards O6-Isopropylguanine

The substrate specificity of AGTs is influenced by the nature of the alkyl group attached to the O6 position of guanine. While AGTs are generally efficient at repairing smaller alkyl adducts like methyl and ethyl groups, their capacity to repair larger or bulkier adducts can vary significantly between different homologs. Research has specifically investigated the repair of O6-isopropylguanine (O6iprG) by AGT enzymes. Notably, studies using the Escherichia coli Ada gene product, a well-characterized AGT, found that O6-isopropylguanine was not repaired by this enzyme udayton.eduoup.com. This indicates that the isopropyl group, being larger than methyl or ethyl groups, exceeds the substrate acceptance capacity of this particular AGT. The relative repair rates for different alkyl groups by E. coli Ada highlight this specificity: O6-methylguanine is repaired efficiently, O6-ethylguanine is repaired significantly more slowly, and O6-isopropylguanine is not repaired at all udayton.eduoup.com.

Comparative Analysis of Different AGT Homologs (e.g., E. coli Ada, Ogt, Human AGT)

Significant variations in substrate specificity exist among AGT homologs from different organisms. Escherichia coli possesses two known AGTs: Ada and Ogt. Ada is an inducible protein involved in the adaptive response to alkylating agents and has two functional domains, one of which repairs O6-alkylguanines mdpi.comresearchgate.net. Ogt is a constitutively expressed AGT present in smaller amounts mdpi.com. Human AGT (hAGT), also known as MGMT, is highly conserved across species and plays a critical role in protecting mammalian cells from alkylation damage nih.govoup.comencyclopedia.pubnih.govmdpi.com.

Comparative studies reveal differences in their substrate handling. Human AGT generally possesses a larger active site pocket than E. coli Ada, allowing it to repair some bulkier adducts, such as benzyl (B1604629) groups, more effectively nih.govnih.gov. While E. coli Ada efficiently repairs O6-methylguanine, it is largely inactive towards bulky O6-adducts nih.gov. Ogt shows slightly better repair of larger O6-alkyl adducts than Ada but is still less efficient than hAGT with these substrates nih.govpnas.org. Crucially, as mentioned, E. coli Ada does not repair O6-isopropylguanine udayton.eduoup.com. This difference in substrate range underscores the evolutionary adaptations in AGT proteins to handle the spectrum of DNA alkylation damage encountered by different organisms.

Table 1: Relative Repair Efficiency of O6-Alkylguanine Lesions by E. coli Ada AGT

| O6-Alkylguanine Lesion | Relative Repair Rate (vs. O6-MeG) | Notes |

| O6-methylguanine (O6meG) | 1 (2.54 x 10^7 M^-1 s^-1) | Efficiently repaired |

| O6-ethylguanine (O6etG) | ~1/1000 | Repaired significantly slower |

| O6-isopropylguanine (O6iprG) | Not repaired | Exceeds substrate acceptance capacity |

| O4-methylthymine (O4meT) | ~1/10000 | Repaired very slowly |

Data derived from studies on E. coli Ada udayton.eduoup.com.

Mechanistic Investigations of AGT-Mediated Dealkylation

The repair of O6-alkylguanine lesions by AGT involves a sophisticated mechanism that includes DNA binding, base flipping, and covalent transfer of the alkyl group.

Covalent Alkyl Transfer Mechanism

The core of AGT-mediated repair is a direct, single-step alkyl transfer reaction. The enzyme recognizes the O6-alkylguanine lesion within the DNA duplex and covalently transfers the alkyl group from the guanine base to a nucleophilic cysteine residue in its active site (Cys145 in human AGT) mdpi.comnih.govoup.comnih.govpnas.orgresearchgate.netnih.govnih.govoup.com. This reaction proceeds via an SN2-like mechanism mdpi.comnih.govnih.gov. The outcome is the direct reversal of the DNA damage, restoring the guanine base to its undamaged state. However, this process results in the alkylation of the AGT protein itself, rendering it inactive. The alkylated AGT is then recognized by cellular degradation machinery, typically ubiquitination followed by proteasomal degradation, effectively acting as a "suicide" enzyme that sacrifices itself to repair the DNA lesion oup.compnas.orgnih.govnih.govoup.compnas.orgencyclopedia.pubnih.gov.

DNA Binding and Base Flipping Dynamics in AGT Repair

AGT employs a helix-turn-helix (HTH) motif to bind DNA, primarily interacting with the minor groove pnas.orgencyclopedia.pubnih.govmdpi.commdpi.comnih.gov. Upon binding, AGT induces conformational changes in the DNA, widening the minor groove and bending the DNA helix by approximately 15-30 degrees towards the major groove oup.compnas.orgnih.gov. This DNA distortion is thought to facilitate the recognition and extraction of the damaged base. The key step involves the flipping of the O6-alkylguanine base out of the DNA base stack and into the AGT active site pocket oup.compnas.orgencyclopedia.pubnih.govmdpi.comnih.gov. This base-flipping process is assisted by specific amino acid residues within AGT, such as Arg128 (acting as an "arginine finger") and Tyr114, which interact with the DNA backbone and the phosphate (B84403) group to stabilize the extrahelical conformation of the damaged nucleotide pnas.orgmdpi.comnih.gov. The binding of AGT to DNA is largely sequence-independent, allowing it to scan the genome for alkylation lesions oup.comnih.gov.

Potential Involvement of Other DNA Repair Pathways

While AGT is the primary enzyme responsible for the direct reversal of O6-alkylguanine damage, other DNA repair pathways can be indirectly involved or act as alternative mechanisms for lesions poorly handled by AGTs.

Alkyltransferase-like (ATL) proteins are a related family of proteins that share sequence similarity with AGTs but lack the critical cysteine residue required for alkyltransferase activity. Instead of directly repairing the lesion, ATLs tightly bind O6-alkylguanine adducts in DNA and act as molecular scouts, flagging these lesions for repair by the Nucleotide Excision Repair (NER) pathway researchgate.netnih.govnih.gov. ATLs typically exhibit broader substrate specificity and higher binding affinities for O6-alkylguanines compared to AGTs, and they play a role in directing these lesions to NER for removal researchgate.netpnas.orgnih.gov.

Furthermore, if AGT activity is insufficient or saturated, O6-alkylguanine:thymine mispairs can persist. These mispairs are recognized by the Mismatch Repair (MMR) system. If MMR attempts to correct the mispair repeatedly without prior repair of the O6-alkylguanine by AGT, it can lead to DNA strand breaks and trigger downstream signaling pathways that may result in cell death mdpi.com. Therefore, the efficient functioning of AGT is critical to prevent the engagement of these potentially detrimental pathways.

Nucleotide Excision Repair (NER) Interactions

Nucleotide Excision Repair (NER) is a versatile DNA repair pathway responsible for removing a wide spectrum of bulky, helix-distorting DNA lesions, including those induced by UV radiation and certain chemical carcinogens wikipedia.org. While the primary repair mechanism for O6-alkylguanine lesions, including O6-Isopropylguanine, is direct reversal by O6-alkylguanine-DNA alkyltransferase (MGMT), NER plays a crucial role, particularly when direct reversal is less efficient or absent, or for bulkier alkyl adducts nih.gov.

Recognition and Processing: NER operates through two subpathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER). GG-NER scans the entire genome for damage, employing key recognition factors such as the XPC-RAD23B complex, which senses helix distortions. In some instances, the UV-damaged DNA-binding protein (UV-DDB) also assists in damage recognition wikipedia.org. Research suggests that alkyltransferase-like (ATL) proteins can facilitate the channeling of bulky O6-alkylguanine lesions into the NER pathway, thereby promoting their removal by NER machinery in certain organisms nih.gov.

The repair process itself involves a multi-step enzymatic cascade. Following damage recognition, the DNA helix is unwound, and dual incisions are made on either side of the lesion. This results in the excision of a short oligonucleotide fragment containing the damaged base. Subsequently, DNA polymerase synthesizes a new DNA segment using the undamaged strand as a template, and DNA ligase seals the nick to complete the repair wikipedia.org. Studies on related lesions, such as O6-n-butylguanine (O6-nBu-dG), have shown that NER is involved in their repair, especially in cells deficient in MGMT or when MGMT binding may hinder repair nih.gov. The efficiency of NER in processing O6-Isopropylguanine lesions is dependent on the specific cellular context and the presence of accessory proteins that may direct the lesion to this pathway.

Research Findings on NER Interactions: While direct experimental data specifically detailing O6-Isopropylguanine's interaction with every component of the human NER pathway is extensive for other bulky adducts, the principles of NER apply. For instance, in Escherichia coli, the NER pathway has been shown to effectively remove O6-methylguanine lesions oup.com. This suggests a conserved role for NER in handling O6-alkylguanine damage across different species, particularly for lesions that may be less efficiently processed by direct reversal enzymes.

Table 1: Key Proteins Involved in Nucleotide Excision Repair (NER)

| Pathway Component | Key Recognition Proteins | Key Excision/Repair Proteins | Primary Function |

| Damage Recognition | XPC-RAD23B, UV-DDB (XPE) | - | Sensing helix distortions and specific types of DNA damage. |

| Unwinding/Incision | - | XPB, XPD, XPF-ERCC1, XPG | Unwinding DNA, incising the damaged strand on both sides of the lesion. |

| Synthesis/Ligation | - | DNA Polymerase (e.g., Pol δ, Pol ε), PCNA, RFC, DNA Ligase I | Filling the gap with correct nucleotides and sealing the DNA backbone. |

| Channelling (for O6-alkylguanines) | ATL proteins (in some organisms) | Core NER factors | Facilitating the transfer of bulky O6-alkylguanine lesions to the NER pathway. |

Mismatch Repair System Responses to O6-Isopropylguanine Lesions

The Mismatch Repair (MMR) system is another critical DNA repair pathway, primarily responsible for correcting errors that occur during DNA replication, such as base-base mispairs and small insertion/deletion (indel) loops. These errors arise when an incorrect nucleotide is incorporated into the newly synthesized DNA strand and escapes the proofreading activity of DNA polymerases neophore.com.

Recognition of Mispairs: O6-Isopropylguanine, when present in the DNA template, can lead to mispairing during replication. If the O6-Isopropylguanine lesion is not repaired before replication, it can pair with thymine or cytosine, leading to a mispaired base on the new strand. These mispairs, such as an O6-Isopropylguanine:T or O6-Isopropylguanine:C mispair, are recognized by the MMR system. In humans, this recognition is typically mediated by heterodimers of MSH proteins, most notably hMutSα (MSH2-MSH6) neophore.com.

Downstream Consequences and Repair Initiation: Upon recognition of the mispair, the MMR system initiates a cascade of events to correct the error. This involves the recruitment of MLH proteins, such as MutLα (MLH1-PMS2), which interact with the MSH proteins to form a complex that signals the site of the mismatch neophore.com. The MMR machinery then excises a segment of the newly synthesized DNA strand containing the incorrect base. Following excision, DNA polymerase resynthesizes the gap using the undamaged strand as a template, and DNA ligase seals the nick neophore.com.

While the MMR system's primary role is to correct replication errors, its interaction with O6-alkylguanine lesions has significant implications. For O6-methylguanine, the MMR-mediated processing of the resulting mispairs can lead to replication fork stalling and, if unresolved, to the formation of double-strand breaks researchgate.netnih.govmdpi.com. This futile cycle of MMR activity can contribute to cytotoxicity. Although specific studies focusing on the precise downstream effects of O6-Isopropylguanine mispairs on the MMR system are less detailed in the provided literature compared to O6-methylguanine, it is understood that MMR will recognize the mispairing event caused by the presence of O6-Isopropylguanine. The ultimate outcome depends on the coordinated action of multiple repair pathways.

Research Findings on MMR Responses: Studies indicate that O6-methylguanine:T mispairs are recognized by the MMR system, and this recognition can trigger downstream events that lead to cell cycle arrest or apoptosis researchgate.netnih.govmdpi.com. The MMR system's response is to correct the mispaired base, but it does not directly remove the O6-isopropylguanine adduct itself. Instead, it attempts to correct the replication error caused by the lesion. The efficiency and consequences of this process for O6-Isopropylguanine are likely similar to other O6-alkylguanine lesions, highlighting the MMR system's role in managing the mutagenic potential of these adducts.

Table 2: Key Proteins Involved in DNA Mismatch Repair (MMR)

| Pathway Step | Key Recognition Proteins | Key Excision/Repair Proteins | Function |

| Mismatch Recognition | MSH2-MSH6 (hMSH2-hMSH6), MSH2-MSH3 (hMSH2-hMSH3) | - | Identifying base-base mispairs and small insertion/deletion loops in DNA. |

| Complex Formation | - | MLH1-PMS2 (hMLH1-hPMS2) | Connecting mismatch recognition to strand discrimination and excision initiation. |

| Excision | - | Exonucleases (e.g., EXO1), PCNA, RFC | Removing the DNA strand containing the misincorporated nucleotide. |

| Resynthesis/Ligation | - | DNA Polymerase (e.g., Pol δ), DNA Ligase I | Synthesizing the correct DNA sequence and sealing the nick. |

Compound List

Alkyltransferase-like (ATL) proteins

Cytosine

DNA Ligase I

Guanine

MLH1

MLH1-PMS2 (MutLα)

MSH2

MSH2-MSH6 (hMSH2-hMSH6)

MSH2-MSH3 (hMSH2-hMSH3)

O6-Alkylguanine-DNA Alkyltransferase (MGMT)

O6-Ethylguanine (O6etG)

O6-Isopropylguanine (O6iprG)

O6-Methylguanine (O6meG)

O4-Methylthymine (O4meT)

PCNA (Proliferating Cell Nuclear Antigen)

RFC (Replication Factor C)

Thymine

UV-damaged DNA-binding protein (UV-DDB)

XPA

XPB

XPC-RAD23B complex

XPD

XPF-ERCC1

XPG

Structural Biology and Computational Studies of O Isopropylguanosine and Its Adducts

High-Resolution Structural Analysis of O6-Isopropylguanine in DNA (e.g., NMR, X-ray Crystallography)

High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for elucidating the atomic-level structure of DNA duplexes containing O6-alkylguanine adducts. While specific high-resolution structures for O-Isopropylguanosine were not found, studies on DNA with other bulky O6-guanine adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine ([POB]dG), provide a strong model for the expected structural perturbations. nih.gov

These studies reveal that the presence of a bulky alkyl group at the O6 position of guanine (B1146940) significantly distorts the DNA double helix. nih.gov Unlike the standard Watson-Crick base pairing, O6-alkylguanine often forms a "wobble" base pair with thymine (B56734). However, when paired with cytosine, the adduct can induce significant conformational changes. For the related [POB]dG adduct, NMR analysis combined with molecular mechanics showed that the modified guanine, its partner cytosine, and the pyridyloxobutyl ring form an unusual base triplex through a distinct hydrogen-bonding pattern. nih.gov This arrangement leads to a notable twist in the phosphodiester backbone at the lesion site. nih.gov Such distortions are critical as they are often the features recognized by DNA repair proteins. nih.gov

Crystallographic information on platinated DNA duplexes further illustrates how adducts can cause unwinding and bending of the DNA, creating unique structural fusions of A- and B-type DNA conformations. nih.gov It is anticipated that the bulky isopropyl group of O6-Isopropylguanine would similarly disrupt normal base pairing and helical geometry, leading to localized instability and conformational changes. These structural alterations can explain observed decreases in the melting temperature of modified DNA duplexes. nih.gov

Table 1: Expected Structural Perturbations in DNA by O6-Isopropylguanine Adducts (Inferred from related O6-alkylguanine studies)

| Structural Parameter | Unmodified DNA (G-C pair) | DNA with O6-Alkylguanine Adduct | Probable Consequence |

|---|---|---|---|

| Base Pairing | Watson-Crick | Wobble pairing; potential for triplex formation nih.gov | Mispairing during DNA replication |

| Helical Axis | Linear | Bending and kinking at the lesion site nih.gov | Altered protein recognition |

| Backbone Conformation | B-form DNA standard | Twisting of the phosphodiester backbone nih.gov | Recognition by repair enzymes |

| Groove Dimensions | Standard major/minor grooves | Altered groove width and depth | Impaired binding of transcription factors |

| Thermal Stability (Tm) | Higher | Significantly Lowered nih.gov | Localized DNA "breathing" and instability |

Molecular Dynamics Simulations of this compound-Containing Nucleic Acids

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of biomolecules over time. rsc.orgyoutube.com These simulations provide atomistic details of conformational dynamics and interactions that are often inaccessible through experimental methods alone. rsc.org For nucleic acids containing lesions like this compound, MD simulations can reveal how the adduct affects the structure, flexibility, and stability of the DNA or RNA duplex.

Simulations of damaged DNA systems typically show that lesions induce localized or global changes in DNA structure and dynamics. purdue.edu The process involves setting up a system with a starting geometry, often derived from NMR or crystal structures, solvating it in a water box with ions, and then simulating the thermal fluctuations of the atoms over nanoseconds to microseconds. nih.govmdpi.com

For an this compound-containing DNA duplex, MD simulations would be expected to show:

Increased Conformational Flexibility: The bulky and hydrophobic isopropyl group would likely disrupt the local base stacking and hydrogen bonding, leading to increased movement in the vicinity of the lesion.

Solvent Accessibility: The adduct may alter the hydration patterns in the major and minor grooves of the DNA, influencing how proteins interact with the damaged site.

Energetic Penalties: Calculations such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the free energies of different conformations, quantifying the instability introduced by the adduct. nih.gov

Pathway of Structural Transitions: Simulations can map the pathways of conformational changes, such as the transition from a standard B-form DNA to a distorted, bent structure, providing insights into the mechanisms of damage recognition. nih.gov

These computational studies are crucial for building a complete picture of how an this compound lesion is processed within the cell. rsc.orgpurdue.edu

Protein-Ligand Docking and Molecular Modeling of Enzyme-O6-Isopropylguanine Interactions

Understanding how DNA repair enzymes recognize and process O6-Isopropylguanine is fundamental to its biological impact. Protein-ligand docking and molecular modeling are computational techniques that predict the binding modes and affinities between a ligand (in this case, the O6-Isopropylguanine adduct within DNA) and a protein receptor, such as O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). nih.govnih.gov

The process involves:

Preparation of Structures: Obtaining or modeling the 3D structures of both the DNA containing the O6-Isopropylguanine adduct and the target enzyme (e.g., MGMT). nih.gov

Docking Simulation: Using algorithms to fit the DNA into the active site of the enzyme, exploring various possible orientations and conformations. nih.gov

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and van der Waals contacts, between the adduct and amino acid residues in the enzyme's active site are then analyzed. nih.govnih.gov

Studies on MGMT have shown that its active site is specifically designed to accommodate and repair O6-alkylguanine lesions. nih.gov Molecular dynamics simulations of MGMT in complex with damaged DNA reveal that specific amino acid residues are crucial for recognizing the alkylated base and catalyzing the repair process. nih.gov For a bulky adduct like O6-Isopropylguanine, docking studies would likely show that the isopropyl group makes significant van der Waals contacts within a hydrophobic pocket of the enzyme's active site. However, the size of the isopropyl group may also introduce steric hindrance, potentially affecting the efficiency of repair compared to smaller alkyl groups like methyl.

These computational approaches can predict how mutations in repair enzymes might affect their ability to process specific lesions and are instrumental in designing inhibitors of these enzymes for therapeutic purposes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orglibretexts.org In the context of this compound derivatives, QSAR studies are used to predict the biological potency of new, unsynthesized compounds based on their molecular properties, a process vital for drug discovery and lead optimization. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org The general form of a QSAR model is:

Activity = f (Molecular Descriptors) + error wikipedia.org

The first step in QSAR modeling is to calculate a set of molecular descriptors for a series of this compound derivatives with known biological activities (e.g., cytotoxicity or enzyme inhibition). nih.gov These descriptors quantify various aspects of the molecule's structure.

Table 2: Common Classes of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Describes the electron distribution and polarity of the molecule. nih.gov |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability. nih.gov |

| Topological | Connectivity indices | Numerical values derived from the 2D graph representation of the molecule. mdpi.com |

| 3D Descriptors | van der Waals volume (VW) | Properties calculated from the 3D conformation of the molecule. nih.gov |

Once calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Regression (SVR) and Random Forest (RF) are used to build a model that links these descriptors to the observed biological activity. dovepress.comfrontiersin.org For instance, a QSAR study on guanine derivatives as MGMT inhibitors might reveal that increased lipophilicity (higher LogP) and specific electronic properties at the O6 position are positively correlated with inhibitory activity. nih.govresearchgate.net Such models provide valuable guidelines for designing more potent derivatives by modifying the chemical structure to optimize these key descriptors. nih.govnih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) required for a molecule to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. nih.gov

For a series of active this compound analogs, a pharmacophore model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): e.g., nitrogen or oxygen atoms.

Hydrogen Bond Donors (HBD): e.g., -NH or -OH groups.

Hydrophobic Regions (HY): e.g., the isopropyl group or other aromatic rings.

Aromatic Rings (AR): The purine (B94841) ring system.

Positive/Negative Ionizable Features: Areas of the molecule that can be charged. nih.gov

This model is generated by aligning the 3D structures of several highly active compounds and identifying their common chemical features. nih.gov Once validated, the pharmacophore model can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that possess the required features and are therefore likely to be active. dovepress.comnih.gov This approach is highly effective for discovering new chemical scaffolds that could serve as leads for drug development. dovepress.com

Advanced Analytical Methodologies for Research on O Isopropylguanosine

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the isolation and purification of O-Isopropylguanosine, from analytical-scale detection to preparative-scale synthesis.

High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nucleosides and their modified analogs. researchgate.net Reversed-phase (RP) HPLC is particularly well-suited for separating this compound from other nucleosides and impurities based on its hydrophobicity. The isopropyl group at the O6 position increases the nonpolar character of the guanosine (B1672433) molecule, leading to stronger retention on nonpolar stationary phases like C18 compared to its unmodified counterpart.

The separation is typically achieved using a gradient elution method, where the mobile phase composition is changed over time. protocols.io A common approach involves a binary gradient system with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. protocols.io Detection is commonly performed using a UV detector, as the guanine (B1146940) ring possesses a strong chromophore. protocols.ioresearchgate.net The selection of a polar-modified stationary phase can also be advantageous, as it offers increased resistance to hydrophobic collapse when using highly aqueous mobile phases, which is often necessary for retaining and resolving polar analytes. chromatographyonline.com

Table 1: Representative HPLC Conditions for Modified Nucleoside Analysis This table outlines typical starting parameters for developing an HPLC method for this compound analysis. Optimization is required for specific applications.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 6.8) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute retained compounds. |

| Gradient | 5% to 60% B over 30 minutes | Resolves compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at 254 nm and 280 nm | Detects the purine (B94841) chromophore for quantification. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. |

Preparative Chromatography for Synthetic Intermediates and Products

Following the chemical synthesis of this compound, preparative chromatography is essential for isolating the target molecule in high purity and quantity. diva-portal.org The synthesis of O-alkylated guanosine derivatives often results in a mixture containing unreacted starting materials, reagents, and potential side-products, such as isomers alkylated at different positions (e.g., N-7). mdpi.com

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads. diva-portal.org The goal is to separate the desired this compound product from all other components of the crude reaction mixture. lookchem.com The fractions are collected as they elute from the column, and those containing the pure product are identified (often by analytical HPLC and mass spectrometry), combined, and concentrated to yield the purified compound. This process is scalable, allowing for the production of material ranging from milligrams for initial studies to larger quantities for more extensive research. diva-portal.org

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. It is often coupled with HPLC for enhanced analytical specificity.

HPLC/Electrospray Mass Spectrometry for Adduct Quantification

The coupling of HPLC with electrospray ionization mass spectrometry (HPLC/ESI-MS) is the gold standard for the sensitive and selective quantification of modified nucleosides like this compound, particularly in complex biological matrices. mdpi.com ESI is a soft ionization technique that generates intact protonated molecular ions, [M+H]⁺, from the analyte molecules as they elute from the HPLC column.

For this compound (Molecular Formula: C₁₃H₁₉N₅O₅), the expected monoisotopic mass is 325.1386 g/mol . In positive ion ESI-MS, it would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 326.146. By monitoring for this specific mass-to-charge ratio, MS provides a high degree of selectivity, allowing for accurate quantification even if other compounds co-elute from the HPLC column. This method is particularly crucial for quantifying DNA or RNA adducts, where the modified nucleoside may be present at very low concentrations.

Table 2: Expected ESI-MS Ion for this compound

| Compound | Molecular Formula | Monoisotopic Mass | Ionization Mode | Expected Precursor Ion (m/z) |

|---|---|---|---|---|

| This compound | C₁₃H₁₉N₅O₅ | 325.1386 | Positive ESI | [M+H]⁺ ≈ 326.146 |

Tandem Mass Spectrometry for Structural Elucidation of Metabolites or Adducts

Tandem mass spectrometry (MS/MS) is an essential tool for the definitive structural confirmation of this compound and the elucidation of its metabolites or adducts. researchgate.net In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound, selected in the first mass analyzer, is subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer, producing a characteristic product ion spectrum.

This fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would include:

Neutral loss of the ribose moiety: Cleavage of the N-glycosidic bond would result in the loss of the sugar (132.04 Da), yielding an ion corresponding to the O-isopropylguanine base at m/z ≈ 194.10.

Loss of the isopropyl group: Fragmentation could lead to the loss of a neutral propene molecule (42.05 Da) from the precursor ion.

Combined losses: Sequential fragmentation events can also occur, providing further structural detail.

By analyzing these specific fragmentation patterns, researchers can confirm the identity of the O-isopropyl modification and its location on the guanine base, differentiating it from other potential isomers.

Table 3: Hypothetical MS/MS Fragmentation for this compound This table presents predicted fragmentation patterns useful for developing targeted MS/MS methods like Selected Reaction Monitoring (SRM).

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Information Gained |

|---|---|---|---|

| ~326.1 | ~194.1 | Ribose (C₅H₈O₃) | Confirms the mass of the modified base. |

| ~326.1 | ~284.1 | Propene (C₃H₆) | Confirms the presence of the isopropyl group. |

| ~194.1 | ~152.1 | Propene (C₃H₆) | Confirms the isopropyl group is on the base (from in-source fragment). |

Spectroscopic Characterization Techniques

Following purification, a combination of spectroscopic techniques is used to provide an unambiguous structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for elucidating the complete molecular structure. mdpi.comnih.gov ¹H NMR provides information on the number and environment of protons, allowing for the identification of signals from the ribose sugar, the H-8 proton of the purine ring, and the characteristic methine and methyl protons of the isopropyl group. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. Advanced 2D NMR techniques (like COSY and HMBC) can establish the connectivity between different parts of the molecule, confirming that the isopropyl group is attached to the O6 position of the guanine base.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Guanosine and its analogs have characteristic UV absorbance maxima due to the conjugated purine ring system. researchgate.netnasa.gov Alkylation at the O6 position causes a noticeable shift in the UV spectrum compared to unmodified guanosine. acs.orgescholarship.org This technique is valuable for confirming the modification of the chromophore and is also widely used for routine concentration measurements using the Beer-Lambert law. For guanosine analogs, absorbance maxima are typically observed around 250-280 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electron density around a proton. bspublications.netoregonstate.edu Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those near electronegative atoms or groups are deshielded and appear at higher chemical shifts (downfield). oregonstate.edulibretexts.org

For this compound, one would expect to observe distinct signals for the protons of the ribose sugar, the guanine base, and the isopropyl group. The methine proton of the isopropyl group [-OCH(CH₃)₂] would likely appear as a septet downfield due to the deshielding effect of the adjacent oxygen atom. The methyl protons of the isopropyl group would appear as a doublet further upfield. The protons on the ribose ring (H1', H2', H3', H4', H5') and the H8 proton of the guanine base would have characteristic chemical shifts. nih.gov The exchange of labile protons, such as those on the ribose hydroxyl groups and the exocyclic amine, can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, which results in the disappearance of their corresponding signals. organicchemistrydata.org

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. weebly.com Each unique carbon atom in this compound will produce a distinct signal in the spectrum. libretexts.orgoregonstate.edu The chemical shifts of the carbon atoms are highly sensitive to their chemical environment. libretexts.org The carbon atom of the methine group [-OC H(CH₃)₂] and the methyl carbons [-OCH(C H₃)₂] of the isopropyl group would have characteristic shifts. The carbons of the purine ring system and the ribose sugar would also appear at predictable regions of the spectrum. For instance, carbons bonded to electronegative oxygen atoms, such as the C6 of the guanine ring and the carbons of the ribose sugar, would be deshielded and appear at higher chemical shifts. oregonstate.edu

A general representation of expected chemical shift ranges for the different types of protons and carbons in a molecule like this compound is provided in the tables below.

Table 1: Representative ¹H NMR Chemical Shift Ranges

| Proton Type | Representative Chemical Shift (δ, ppm) |

|---|---|

| Alkane C-H | 0.8 - 1.9 |

| Ether/Alcohol C-H-O | 3.5 - 5.5 |

| Aromatic C-H | 6.5 - 9.0 |

| Ribose H1' | ~5.8 - 6.2 |

Note: These are general ranges and actual values for this compound may vary. bspublications.netoregonstate.edu

Table 2: Representative ¹³C NMR Chemical Shift Ranges

| Carbon Type | Representative Chemical Shift (δ, ppm) |

|---|---|

| Alkyl C | 10 - 40 |

| C-O (Ether/Alcohol) | 50 - 90 |

| Aromatic/Heteroaromatic C | 100 - 150 |

Note: These are general ranges and actual values for this compound may vary. oregonstate.edunih.gov

UV-Vis Spectroscopy for Concentration and Purity Assessment in Research Contexts

UV-Vis spectroscopy is a widely used analytical technique for the quantitative analysis and purity assessment of compounds that absorb ultraviolet or visible light. msu.edu Molecules with π-electron systems and heteroatoms with non-bonding valence-shell electrons, known as chromophores, are responsible for light absorption. libretexts.org The guanine ring system in this compound acts as a chromophore.

The Beer-Lambert Law is the fundamental principle behind quantitative UV-Vis spectroscopy. creative-proteomics.com It states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution. oup.com The relationship is expressed as:

A = εcl

where ε is the molar absorptivity or extinction coefficient, a constant that is characteristic of a particular substance at a specific wavelength. google.comsigmaaldrich.com

To determine the concentration of an this compound solution, its absorbance is measured at the wavelength of maximum absorption (λmax). matanginicollege.ac.in For guanosine itself, the λmax is approximately 275 nm. oup.com The introduction of the O-isopropyl group can cause a shift in the λmax. For instance, the alkylation of guanine at the O⁶ position can lead to changes in the UV spectrum, with reported λmax values for O⁶-alkylated guanosines around 248 nm and 279-285 nm, depending on the pH. pitt.edu A patent for related O⁶-substituted guanine derivatives notes a shift in λmax from 312 nm to 284 nm upon reaction. researchgate.net The purity of an this compound sample can also be assessed by examining the shape of the UV spectrum and comparing it to a reference spectrum of the pure compound. The presence of impurities can lead to additional absorption bands or shifts in the λmax. bspublications.net

Table 3: Spectroscopic Data for Guanosine and Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| Guanosine | ~275 | ~8400 at 275 nm |

Note: Data for this compound is not explicitly available in the cited sources and may vary. oup.compitt.edu

Enzymatic Digestion and Base Composition Analysis in Oligonucleotide Research

In the context of oligonucleotide research, where this compound may be incorporated into a DNA or RNA strand, enzymatic digestion followed by base composition analysis is a critical method for verification and quantification. pitt.eduresearchgate.net This technique allows researchers to confirm the presence of the modified nucleoside within the oligonucleotide and to determine its relative abundance. researchgate.net

The process typically involves the complete enzymatic degradation of the oligonucleotide into its constituent nucleosides. carlroth.com A common enzyme cocktail used for this purpose includes snake venom phosphodiesterase and bacterial alkaline phosphatase. carlroth.comacs.org Snake venom phosphodiesterase is an exonuclease that cleaves the phosphodiester bonds, releasing the constituent 5'-mononucleotides. carlroth.com Subsequently, bacterial alkaline phosphatase removes the phosphate group from these mononucleotides, yielding the individual nucleosides. carlroth.com

Following digestion, the resulting mixture of nucleosides is analyzed, typically by High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net Reverse-phase HPLC is commonly employed to separate the canonical nucleosides (deoxyadenosine, deoxycytidine, deoxyguanosine, and thymidine (B127349) in DNA; or adenosine (B11128), cytidine, guanosine, and uridine (B1682114) in RNA) from the modified nucleoside, this compound. pitt.educarlroth.com The retention time of this compound would be distinct from the natural nucleosides, allowing for its identification by comparison to a synthetic standard.

Quantification is achieved by integrating the area under each peak in the HPLC chromatogram. nih.govresearchgate.net By comparing the integrated area of the this compound peak to the sum of the areas of all nucleoside peaks, and applying appropriate molar extinction coefficients, the precise composition of the oligonucleotide can be determined. researchgate.net This analysis is sensitive enough to detect even small amounts of modification. researchgate.net

Biophysical Assays for Molecular Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its development as a research tool or therapeutic agent. A variety of biophysical assays are employed to characterize these interactions in terms of binding affinity, kinetics, and thermodynamics.

Receptor Binding Assays for Guanosine-Related Interactions

Receptor binding assays are used to measure the interaction of a ligand with its receptor. ox.ac.uk These assays are essential for determining the affinity of a compound for a specific biological target. Molecules that bind to receptors are termed ligands. In the context of this compound, research into the interactions of its parent compound, guanosine, with adenosine receptors (A₁ and A₂A) provides a relevant framework. Studies have shown that guanosine can modulate the activity of these G protein-coupled receptors (GPCRs), suggesting that this compound may have similar or altered binding properties.

A common format for receptor binding assays is the competitive binding assay, where the compound of interest (e.g., this compound) competes with a radiolabeled or fluorescently-labeled ligand known to bind to the target receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled test compound, the binding affinity (Ki or IC₅₀) of the test compound can be determined. ox.ac.uk These assays provide quantitative data on the potency of the interaction between this compound and its potential receptor targets.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

In an SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip surface, and the other partner (the analyte) is flowed over the surface in solution. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of the SPR response versus time, provides kinetic information. The association phase of the sensorgram reflects the rate at which the analyte binds to the ligand, while the dissociation phase shows the rate at which the complex decays after the analyte flow is stopped.

By fitting the sensorgram data to various kinetic models, the rate constants ka and kd can be calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined from the ratio of these rate constants (KD = kd / ka). oup.com Performing SPR experiments at different temperatures can also provide thermodynamic data, such as the change in enthalpy (ΔH) and entropy (ΔS) of binding.

Table 4: Parameters Determined by Surface Plasmon Resonance

| Parameter | Description |

|---|---|

| ka (association rate constant) | The rate at which the analyte binds to the immobilized ligand. |

| kd (dissociation rate constant) | The rate at which the analyte-ligand complex dissociates. |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for the thermodynamic characterization of biomolecular interactions. nih.gov It is a label-free technique that directly measures the heat released or absorbed during a binding event. A single ITC experiment can provide a complete thermodynamic profile of an interaction, including the binding affinity (Ka, the inverse of KD), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS). libretexts.org

In an ITC experiment, a solution of one binding partner (the ligand) is titrated in small aliquots into a sample cell containing a solution of the other binding partner (the macromolecule) at a constant temperature. The heat change associated with each injection is measured by a sensitive calorimeter. The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the macromolecule.

Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters. The binding affinity (Ka) provides information on the strength of the interaction, the stoichiometry (n) reveals the number of binding sites, the enthalpy change (ΔH) indicates the contribution of hydrogen bonding and van der Waals interactions, and the entropy change (ΔS) reflects changes in the system's disorder, often driven by the hydrophobic effect. libretexts.org The Gibbs free energy change (ΔG) can then be calculated using the equation:

ΔG = -RTln(Ka) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. This comprehensive thermodynamic data is invaluable for understanding the driving forces behind the binding of this compound to its biological targets.

Table 5: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Parameter | Description |

|---|---|

| Ka (association constant) | A measure of binding affinity (Ka = 1/KD). |

| n (stoichiometry) | The number of ligand molecules that bind to one macromolecule. |

| ΔH (enthalpy change) | The heat released or absorbed upon binding. |

| ΔS (entropy change) | The change in the disorder of the system upon binding. |

O Isopropylguanosine As a Research Tool and Model System

Utilization in Probing DNA Damage and Repair Pathways

The integrity of the genome is constantly challenged by endogenous and exogenous agents, leading to DNA damage. Alkylating agents, a class of chemicals that include many environmental carcinogens, can modify DNA bases. A significant type of damage is the alkylation of guanine (B1146940) at the O6 position, forming O6-alkylguanine lesions ucl.ac.uknih.govnih.govcore.ac.uknih.govhesiglobal.org. These lesions are particularly problematic because they can mispair with thymine (B56734) during DNA replication, rather than the correct cytosine, leading to G:C to A:T transition mutations ucl.ac.uknih.govnih.govresearchgate.net.

O-Isopropylguanosine, as an analog of these O6-alkylguanines, can be utilized to study the fidelity of DNA replication and the cellular machinery responsible for correcting such damage. The primary repair pathway for O6-alkylguanine lesions is direct reversal, mediated by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) nih.govnih.govsigmaaldrich.comnih.gov. These enzymes directly transfer the alkyl group from the O6 position of guanine to a cysteine residue within the enzyme itself, thereby restoring the guanine base to its original form nih.govnih.govsigmaaldrich.com. Studying how this compound or its corresponding DNA adduct interacts with these repair enzymes, or how it influences the mispairing frequency during replication, provides critical insights into the mechanisms that maintain genomic stability ucl.ac.uknih.gov.

Table 1: O6-Alkylguanine Lesions and Associated DNA Repair Pathways

| DNA Lesion | Alkylating Agent Class (Example) | Primary Mispairing Partner | Major Repair Pathway | Key Enzyme(s) | Citation(s) |

| O6-Methylguanine | N-nitroso compounds | Thymine | Direct Reversal | MGMT (AGT) | ucl.ac.uknih.govnih.govsigmaaldrich.comnih.gov |

| O6-Ethylguanine | N-nitroso compounds | Thymine | Direct Reversal | MGMT (AGT) | ucl.ac.uknih.govnih.govsigmaaldrich.comnih.gov |

| O6-Propylguanine | N-nitroso compounds | Thymine | Direct Reversal | MGMT (AGT) | ucl.ac.uknih.govnih.govsigmaaldrich.comnih.gov |

| O6-Isopropylguanine | Alkylating agents | Thymine (presumed) | Direct Reversal | MGMT (AGT) | ucl.ac.ukcore.ac.ukcapes.gov.brmcmaster.ca |

Applications in Investigating Mechanisms of Chemical Carcinogenesis

Chemical carcinogenesis is a complex, multi-step process often initiated by DNA damage induced by exogenous agents nih.govnih.govresearchgate.net. Alkylating agents, which can form O6-alkylguanine adducts, are a significant class of chemical carcinogens nih.govnih.govhesiglobal.org. The mutagenic potential of O6-alkylguanine adducts, arising from their tendency to mispair with thymine during DNA replication, is a key factor in the initiation of cancer ucl.ac.uknih.govnih.gov. These mutations can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, driving uncontrolled cell proliferation and tumor development nih.gov.

This compound, and the DNA adduct it forms, can serve as a model system to investigate the specific mechanisms by which different alkyl groups influence the carcinogenic process. By studying how the isopropyl moiety affects the formation, persistence, mispairing potential, and repair of these lesions, researchers can gain a deeper understanding of structure-activity relationships in chemical carcinogenesis. For instance, understanding the interaction of O6-isopropylguanine with DNA polymerases and repair enzymes can elucidate how variations in alkyl chain length and structure impact the mutagenic outcome and subsequent carcinogenic risk ucl.ac.ukcore.ac.ukresearchgate.net.

Table 2: Chemical Carcinogens and DNA Adducts in Carcinogenesis

| Carcinogen Class | Example Agent | Primary DNA Adduct Formed | Consequence in Carcinogenesis | Citation(s) |

| N-Nitroso compounds | N-methyl-N′-nitrosourea | O6-Methylguanine | G:C → A:T mutations, oncogene activation (e.g., Ras) | ucl.ac.uknih.govnih.govhesiglobal.org |

| N-Nitroso compounds | N-ethyl-N′-nitrosourea | O6-Ethylguanine | G:C → A:T mutations, genomic instability | ucl.ac.uknih.govnih.govhesiglobal.org |

| N-Nitroso compounds | N-propylnitrosourea | O6-Propylguanine | G:C → A:T mutations, potential for mutagenesis | ucl.ac.uknih.govnih.govhesiglobal.orgcapes.gov.br |

| Alkylating agents | Isopropylating agents | O6-Isopropylguanine | Probing mutagenic potential and repair mechanisms | core.ac.ukcapes.gov.brmcmaster.ca |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene (BP) | BPdG adducts (e.g., N7-guanine) | Bulky adducts, frameshift and base pair mutations | nih.gov |

Role in the Design and Study of Nucleoside Analogs in Preclinical Research

Nucleoside analogs represent a significant class of therapeutic agents, employed in the treatment of viral infections, cancers, and other diseases nih.govnih.govfrontiersin.org. These compounds are structurally similar to natural nucleosides but possess modifications that alter their biological activity, often by interfering with DNA or RNA synthesis or function nih.govnih.gov. This compound, as a modified guanosine (B1672433), fits within this broad category and can be a subject of study or a precursor for developing new analogs for preclinical research.

Exploration of Molecular Targets and Mechanisms of Action in vitro

In vitro studies are crucial for dissecting the molecular interactions and mechanisms of action of potential therapeutic compounds. For this compound, in vitro investigations could focus on its interaction with DNA polymerases, DNA repair enzymes, or other cellular targets. For instance, studies on O6-alkylguanine analogs have examined their effects on DNA polymerase fidelity, revealing how these lesions can be bypassed or correctly repaired ucl.ac.uk. Research might explore how this compound is recognized and processed by enzymes like MGMT, or how it affects the processivity and accuracy of DNA polymerases during replication. Such studies provide foundational data on the compound's potential biological activity and its specific molecular targets.

Evaluation in Cellular Models for Mechanistic Insights

To understand the broader biological impact of this compound, its evaluation in cellular models is essential. These studies can reveal how the compound is taken up by cells, metabolized, and whether it induces specific cellular responses such as DNA damage signaling, cell cycle arrest, apoptosis, or senescence sigmaaldrich.comwikipedia.orgbiorxiv.org. Cellular assays can also assess the mutagenic potential of this compound by measuring mutation frequencies in specific genes, or its ability to trigger DNA repair pathways. These investigations provide mechanistic insights into its potential effects in a more complex biological environment, informing its utility in preclinical research biorxiv.orgnih.govelifesciences.org.

Development of Analogues for Specific Research Objectives

The structure of this compound can serve as a scaffold for the development of novel nucleoside analogs with tailored research objectives. Modifications can be made to the isopropyl group, the guanine base, or the ribose sugar to alter properties such as stability, cellular uptake, target affinity, or repair recognition. For example, researchers might synthesize this compound derivatives to:

Enhance binding to specific DNA repair enzymes: To create more potent inhibitors or substrates for studying enzyme kinetics.

Alter mutagenic potential: To fine-tune the compound's ability to induce specific types of mutations for genetic studies.

Improve cellular uptake or localization: To better target specific cellular compartments or tissues in preclinical models.

Develop diagnostic tools: Labeled this compound analogs could potentially be used to track DNA damage or repair processes.

The synthesis and characterization of such analogs are critical steps in preclinical research, allowing for systematic exploration of structure-activity relationships and the optimization of compounds for specific research applications nih.govnih.govfrontiersin.org. The work on synthesizing various O6-alkylpurines, including O6-isopropylguanine, demonstrates the feasibility of creating such modified nucleosides core.ac.ukcapes.gov.br.

Emerging Research Areas and Future Perspectives for O Isopropylguanosine

Advancements in High-Throughput Screening Methodologies for Related Analogs

The development of high-throughput screening (HTS) methodologies is poised to revolutionize the study of O-Isopropylguanosine and its analogs. dovepress.comnih.gov HTS allows for the rapid testing of large numbers of chemical compounds for their biological activity, making it an invaluable tool for identifying molecules that may modulate the formation or repair of DNA adducts. sbpdiscovery.org

Current HTS approaches for genotoxicity testing often rely on reporter assays that measure the activation of DNA damage response pathways. dovepress.com For instance, the GreenScreen GC assay utilizes genetically modified yeast that express Green Fluorescent Protein (GFP) in response to DNA damage. dovepress.com Such assays could be adapted to screen for compounds that either enhance or inhibit the formation of this compound adducts. Furthermore, advancements in mass spectrometry-based techniques are enabling the development of high-throughput DNA adductomics. researchgate.netresearchgate.netnih.govacs.org These methods allow for the simultaneous detection and quantification of a wide range of DNA adducts, and could be tailored to specifically screen for this compound and its analogs in cellular DNA after exposure to various agents.